2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate
Overview
Description
Octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinolizidine ring system, a dichlorophenoxy group, and a sulfonylcarbamate moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate typically involves multiple steps, starting with the preparation of the quinolizidine ring system. This can be achieved through a series of cyclization reactions involving appropriate precursors. The dichlorophenoxy group is then introduced via nucleophilic substitution reactions, followed by the addition of the sulfonylcarbamate moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate involves its interaction with specific molecular targets and pathways. The quinolizidine ring system and the dichlorophenoxy group play crucial roles in binding to target proteins or enzymes, modulating their activity. The sulfonylcarbamate moiety may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Octahydro-2H-quinolizin-1-ylmethyl [(3-fluorophenoxy)sulfonyl]carbamate
- Octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate
- Octahydro-2H-quinolizin-1-ylmethyl (3-chlorophenyl)carbamate
Uniqueness
Octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O5S/c18-13-6-3-8-15(16(13)19)26-27(23,24)20-17(22)25-11-12-5-4-10-21-9-2-1-7-14(12)21/h3,6,8,12,14H,1-2,4-5,7,9-11H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOUXWVIBJZOIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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